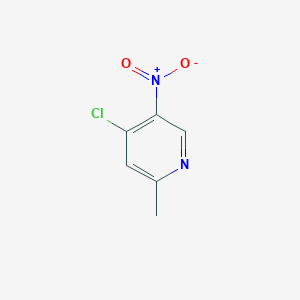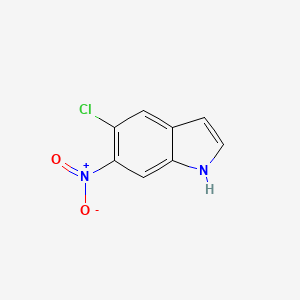![molecular formula C12H15ClN2O2 B1427195 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one CAS No. 1384680-90-3](/img/structure/B1427195.png)
4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one
Overview
Description
“4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one” is a chemical compound with the CAS Number: 1384680-90-3 . It has a molecular weight of 254.72 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI Code for “4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one” is 1S/C12H15ClN2O2/c1-8(16)10-3-2-9(6-11(10)13)15-5-4-14-12(17)7-15/h2-3,6,8,16H,4-5,7H2,1H3,(H,14,17) .Physical And Chemical Properties Analysis
The physical form of “4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one” is a powder .Scientific Research Applications
Metabolism and Disposition
Piperazine derivatives, including those similar to 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one, undergo extensive metabolism, which is crucial for their therapeutic efficacy and safety profiles. These compounds are primarily metabolized through CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have varied effects on serotonin and other neurotransmitter receptors. This metabolism plays a significant role in their pharmacological actions, including treatments for depression, psychosis, and anxiety, and highlights the importance of understanding their metabolic pathways for safe and effective use (Caccia, 2007).
Therapeutic Applications
Piperazine derivatives are featured in numerous drugs with diverse therapeutic applications, ranging from antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents to imaging agents. Modifications in the piperazine nucleus can significantly affect the medicinal potential of these molecules, making them a versatile scaffold for drug development. This flexibility underscores the potential of piperazine derivatives in creating new treatments for a wide range of conditions (Rathi et al., 2016).
Role in Neuropsychiatric Disorders
Certain piperazine derivatives exhibit pro-cognitive effects, potentially mediated by interactions with dopamine receptors. This suggests their application in enhancing memory and treating neuropsychiatric disorders, indicating a need for further research into their mechanisms of action and therapeutic potential (Braszko, 2010).
Pharmacophoric Groups in Antipsychotic Agents
The arylcycloalkylamine group, including phenyl piperidines and piperazines, plays a crucial role in the binding affinity and selectivity of antipsychotic agents to D2-like receptors. Exploring the contributions of these pharmacophoric groups enhances understanding of the structure-activity relationships critical for developing more effective and selective antipsychotic drugs (Sikazwe et al., 2009).
properties
IUPAC Name |
4-[3-chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(16)10-3-2-9(6-11(10)13)15-5-4-14-12(17)7-15/h2-3,6,8,16H,4-5,7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXUOJGDIDJRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2CCNC(=O)C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




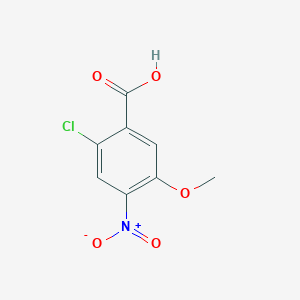


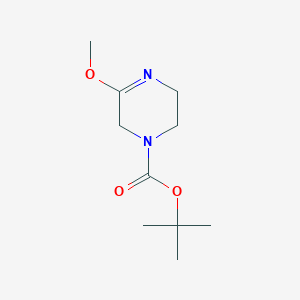
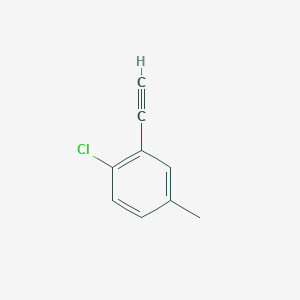
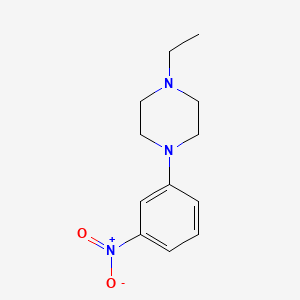
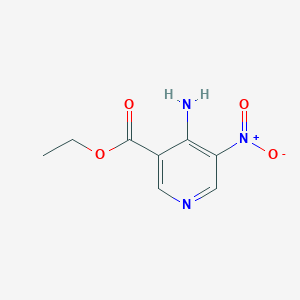
![2-[1,2]Oxazinan-2-yl-ethanol](/img/structure/B1427127.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one](/img/structure/B1427129.png)
![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)

